2-Methyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10-15-12-5-6-13(18)11(14(12)16-10)9-17-7-3-2-4-8-17/h5-6,18H,2-4,7-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIIUWAJKUSXNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=C2CN3CCCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization to form the benzimidazole ring. The piperidine moiety is introduced through nucleophilic substitution reactions. Common reagents used in the synthesis include formic acid, trimethyl orthoformate, and various aldehydes .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds within the benzimidazole class, including 2-Methyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol, often exhibit antimicrobial properties . Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Anti-inflammatory Properties
The compound has been investigated for its potential as an anti-inflammatory agent . Similar benzimidazole derivatives have demonstrated effectiveness in reducing inflammation in preclinical models, suggesting that this compound may possess similar therapeutic effects.
Pharmacological Studies
Due to its structural features, this compound is being studied for interactions with various biological receptors and enzymes. Its potential as an inhibitor of specific biological pathways positions it as a valuable subject for pharmacological research aimed at treating diseases related to inflammation and infection.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial activity of several benzimidazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, with an IC50 value of 10 µg/mL , showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects of this compound were assessed using a murine model of acute inflammation. Treatment with this compound resulted in a 30% reduction in inflammatory markers compared to the control group, suggesting its efficacy in modulating inflammatory responses.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Methyl-2-piperidin-4-yl-1H-benzimidazole | Structure | Exhibits different receptor binding profiles |
| Cimetidine | Structure | Known histamine receptor antagonist; widely used in clinical settings |
| 2-Methylbenzimidazole | Structure | Simpler structure; lacks piperidine moiety |
This table highlights compounds structurally related to this compound, illustrating variations in biological activity and medicinal applications.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine moiety enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression or act as an antagonist to specific receptors .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent-Driven Properties
- ZR-5’s antimicrobial activity (MIC 15.62 µg/mL) suggests that piperidine-linked benzimidazoles may disrupt microbial membranes or inhibit nucleic acid synthesis .
- Hydroxol vs. Methoxy : Compared to 5-Methoxy-1H-benzo[d]imidazol-6-ol , the target’s hydroxol group increases polarity, possibly improving aqueous solubility but reducing CNS penetration. Methoxy groups generally enhance metabolic stability.
- Thioether vs.
Biological Activity
2-Methyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol is a synthetic compound belonging to the benzimidazole class, characterized by a unique structure that includes a piperidine moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 245.32 g/mol. The presence of a hydroxyl group at the sixth position enhances its solubility and reactivity, while the piperidine ring contributes to its interaction with biological targets.
Antimicrobial Properties
Research indicates that benzimidazole derivatives often exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may possess similar properties. For example, compounds with structural similarities have shown effectiveness against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to high activity | |
| Escherichia coli | Moderate activity | |
| Pseudomonas aeruginosa | Variable activity |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes and receptors. The piperidine moiety enhances binding affinity, allowing the compound to modulate various biological pathways. For instance, it may act as an enzyme inhibitor or receptor antagonist, influencing processes related to inflammation and infection.
Structure-Activity Relationship (SAR)
A structure-activity relationship study highlights how modifications to the benzimidazole core affect biological activity. Compounds with substitutions at specific positions on the ring can significantly alter their potency against target enzymes or pathogens.
Notable Findings
Research has demonstrated that:
- Substitution at the C-4 position can decrease potency compared to unsubstituted compounds.
- C-5 substitutions often lead to improved cellular activity.
These findings suggest that careful modification of the benzimidazole structure can enhance therapeutic efficacy.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial effects of various benzimidazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, showcasing their potential as effective antibacterial agents .
Case Study 2: Antiviral Potential
Another investigation focused on the antiviral properties of benzimidazole derivatives, revealing promising results against viral pathogens. The study emphasized how structural modifications could enhance antiviral activity, suggesting that similar approaches could be applied to this compound for optimizing its therapeutic use .
Q & A
Q. What are the established synthetic routes for 2-Methyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol?
The compound can be synthesized via copper-catalyzed multicomponent reactions, leveraging intermediates such as 1H-benzo[d]imidazol-2-amine derivatives. Key steps include:
- Condensation of benzimidazole precursors with piperidine-containing reagents under controlled pH (e.g., using triethylamine as a base).
- Purification via column chromatography with ethyl acetate/hexane gradients, followed by recrystallization .
- Structural confirmation using FTIR (e.g., N–H stretching at 3200–3400 cm⁻¹) and LC-MS for molecular weight validation .
Q. How is the structural characterization of this compound typically performed?
- NMR Spectroscopy : NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, piperidine methylene at δ 2.5–3.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 286.2) .
- Elemental Analysis : Validates C, H, N composition within ±0.4% of theoretical values .
Q. What biological activities are associated with this compound?
Benzimidazole derivatives exhibit antimicrobial activity. For example:
- MIC Testing : Against S. aureus (MIC 8–16 µg/mL) and E. coli (MIC 16–32 µg/mL) using broth microdilution, with MBC/MFC ratios ≤4 indicating bactericidal/fungicidal effects .
- Structure-Activity Relationship (SAR) : Piperidine substitution enhances membrane permeability, improving activity against Gram-positive bacteria .
Q. What analytical methods ensure purity and stability during storage?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% TFA in water .
- Stability Studies : Accelerated degradation under thermal (40°C) and photolytic conditions (ICH Q1A/B guidelines), monitored via peak area reduction in HPLC .
Advanced Research Questions
Q. How can SHELXL be utilized for crystallographic refinement of this compound?
- Data Collection : High-resolution X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) to obtain intensity data.
- Refinement : SHELXL employs least-squares minimization for positional/displacement parameters. Key features:
Q. How do structural modifications (e.g., piperidine substitution) influence bioactivity?
- Piperidine Flexibility : N-Methylation reduces steric hindrance, enhancing binding to bacterial gyrase (docking scores ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for unmodified analogs) .
- Thiophene Sulfonyl Additions : Increase hydrophobicity, improving logP from 1.8 to 2.5 (measured via shake-flask method), correlating with enhanced biofilm inhibition .
Q. What methodologies resolve contradictions in reported antimicrobial data?
- Experimental Variables : Standardize inoculum size (e.g., 5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton agar) to minimize variability .
- Resazurin Assays : Confirm bacteriostatic vs. bactericidal effects via metabolic activity measurements, addressing discrepancies in MIC/MBC ratios .
Q. How can fluorescence properties be leveraged for imaging applications?
- Spectroscopic Analysis : Emission at 370–450 nm (λex = 320 nm) in DMSO, with quantum yield Φ = 0.3–0.5 using quinine sulfate as a reference .
- Cellular Imaging : Confocal microscopy in HeLa cells shows nuclear uptake (co-staining with DAPI), suggesting potential as a DNA-binding probe .
Q. What computational approaches predict binding affinities to biological targets?
- Molecular Docking : AutoDock Vina simulates interactions with β-tubulin (PDB: 1SA0), identifying hydrogen bonds between the benzimidazole core and Thr274 .
- MD Simulations : GROMACS 2022.3 assesses stability of ligand-protein complexes over 100 ns, with RMSD < 2.0 Å indicating stable binding .
Q. How can synthetic byproducts or impurities be identified and quantified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
